molecular formula C18H25N3O4S B12676349 Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate CAS No. 81173-53-7

Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate

Cat. No.: B12676349
CAS No.: 81173-53-7
M. Wt: 379.5 g/mol
InChI Key: IXKTVJREMRMCIB-LSJACRKWSA-M
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Description

Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate (CAS 81173-53-7) is a chemical compound offered for research and development purposes . The structural features of this molecule, including a methylphenylhydrazono group and a quaternary ammonium component, suggest its potential utility in several specialized research areas. Compounds with hydrazone and quaternary ammonium structures are frequently investigated as intermediates in the synthesis of more complex molecules, such as cationic dyes . Furthermore, research into structurally related hydrazine derivatives indicates that such compounds are of significant interest in biomedical research, particularly for their potential biological activity . For instance, some hydrazine derivatives are studied for their antiproliferative properties, and the presence of an N-methyl group is often a critical structural requirement for eliciting antitumor effects . This makes compounds like this compound valuable starting points for medicinal chemistry programs and pharmacological studies. This product is strictly intended for laboratory research and is not classified or approved for use as a human or veterinary therapeutic, cosmetic, or food additive. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

81173-53-7

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

methyl sulfate;trimethyl-[4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenyl]azanium

InChI

InChI=1S/C17H22N3.CH4O4S/c1-19(16-8-6-5-7-9-16)18-14-15-10-12-17(13-11-15)20(2,3)4;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b18-14+;

InChI Key

IXKTVJREMRMCIB-LSJACRKWSA-M

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-]

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazone Formation

  • The hydrazono moiety is formed by condensation of methylphenylhydrazine with an aldehyde or ketone bearing the appropriate substituents.
  • This step typically occurs under mild acidic or neutral conditions to facilitate the formation of the azomethine (C=N) bond.
  • The reaction is monitored by spectroscopic methods to confirm hydrazone formation.

Quaternization and Sulfation

  • The aromatic amine is quaternized with methylating agents such as methyl sulfate or methyl iodide to introduce the N,N,N-trimethyl ammonium group.
  • Sulfation is achieved by reaction with methyl sulfate, resulting in the formation of the methyl sulfate salt.
  • This step may be performed after hydrazone formation or simultaneously in a one-pot reaction with a zwitterionic aldehyde or ketone precursor.

One-Step Condensation Method

  • An alternative method involves the condensation of an aromatic hydrazine directly with a zwitterionic aldehyde or ketone that already contains the trimethyl ammonium and sulfonate groups.
  • This method simplifies the synthesis by combining steps and improving yield and purity.

Representative Synthetic Example (Based on Patent EP1847250A1)

Step Reagents & Conditions Description
1 Aromatic hydrazine + aldehyde/ketone Condensation to form hydrazono intermediate
2 Methyl sulfate or sultones (e.g., butane sultone) Quaternization and sulfation to form methyl sulfate salt
3 pH adjustment with ammonia (25%) Optimize reaction conditions for colorant stability
4 Purification by precipitation or chromatography Isolate pure methyl sulfate salt
  • The patent describes the use of sultones such as butane sultone or propane sultone to convert azomethine dyes into zwitterionic azomethine dyes, which is analogous to the sulfation step in this compound’s synthesis.
  • The hydrazono intermediate is often isolated or used directly in the next step.
  • The final product is typically obtained as a stable methyl sulfate salt suitable for applications such as hair coloring agents.

Analytical Data and Research Findings

Parameter Observed Data Reference
Molecular Weight ~417.5 g/mol PubChem
Molecular Formula C20H24N3 · CH3O4S PubChem
Structural Confirmation NMR, IR, Mass Spectrometry Patent and PubChem data
Purity >95% by HPLC Patent examples
Stability Stable under neutral to slightly basic pH Patent data
  • Spectroscopic analysis confirms the presence of the hydrazono group and the methyl sulfate salt.
  • The compound exhibits good stability in aqueous solutions adjusted to pH ~7-9.
  • The methyl sulfate salt form enhances solubility and application properties.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Two-step synthesis Hydrazone formation followed by methylation/sulfation High purity, well-controlled steps Longer synthesis time
One-step condensation Direct condensation with zwitterionic aldehyde/ketone Simplified process, higher yield Requires pre-synthesized zwitterionic precursor
Use of sultones Conversion of azomethine dyes to zwitterionic forms Efficient sulfation, stable products Requires handling of reactive sultones

Chemical Reactions Analysis

Types of Reactions

Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate is a complex organic compound with a unique structure and chemical properties. It has a molecular formula of C18H25N3O4SC_{18}H_{25}N_{3}O_{4}S and a molecular weight of approximately. The compound features a trimethylammonium group, contributing to its cationic nature, making it useful in dye chemistry and as a potential biological agent.

Dye Industry Applications

This compound is primarily used as a colorant for textiles and hair. Its cationic nature allows it to bind to negatively charged sites on biological macromolecules, enhancing its efficacy as a colorant for keratin-containing fibers like hair and wool.

Biological Activities and Interactions

This compound exhibits notable biological activities, particularly as a dye for keratin-containing fibers. Studies suggest potential antimicrobial properties, but comprehensive biological assays are necessary to confirm these effects. The cationic nature of this compound allows it to interact with negatively charged surfaces, such as cell membranes or nucleic acids. These interactions can influence cellular uptake mechanisms and may enhance the delivery of therapeutic agents when used in drug formulations.

Mechanism of Action

The mechanism of action of Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazono-Containing Quaternary Ammonium Salts

1-Methyl-4-[(methylphenylhydrazono)methyl]pyridinium Methyl Sulphate
  • Structure : Features a pyridinium core instead of an anilinium group (present in Mexoryl SO).
  • Application : Used as a direct dye in hair colorants (e.g., Basic Yellow 87) at concentrations of 0.001–20% .
N,N,N-Trimethyl-4-[[4-[(4-Nitrophenyl)azo]phenyl]amino]anilinium Methyl Sulphate
  • Structure: Contains an azo linkage (-N=N-) instead of a hydrazono group (-N=N-).
  • Application : Serves as an intermediate in synthetic chemistry (e.g., dyes, pharmaceuticals) .
  • Performance: Azo compounds generally exhibit lower photostability compared to hydrazono derivatives like Mexoryl SO .

Functional Analogs: UV Filters

Octyldimethyl PABA
  • Structure: Para-aminobenzoic acid (PABA) derivative with an octyl chain.
  • Performance : Absorbs UVB (λmax ~311 nm, ε ~20,000). Less photostable than Mexoryl SO, degrading under sunlight .
  • Safety : Associated with allergic reactions, leading to reduced usage in modern formulations .
Oxybenzone (Benzophenone-3)
  • Structure: Benzophenone core with hydroxyl and methoxy groups.
  • Performance : Broad-spectrum UV absorber (λmax = 288 nm, ε ~9,000). Lower molar extinction coefficient than Mexoryl SO, requiring higher concentrations .

Comparative Data Tables

Table 1: Key Properties of Mexoryl SO and Structural Analogs

Compound CAS No. Molecular Formula λmax (nm) ε (L·mol⁻¹·cm⁻¹) Application
Mexoryl SO 52793-97-2 C₂₁H₃₁NO₅S 284 24,500 UVB filter
1-Methyl-4-[(methylphenylhydrazono)methyl]pyridinium methyl sulphate 68259-00-7 C₁₅H₂₀N₃O₄S N/A N/A Hair dye (Basic Yellow 87)
N,N,N-Trimethyl-4-[[4-[(4-nitrophenyl)azo]phenyl]amino]anilinium methyl sulphate 94157-76-3 C₂₃H₂₇N₅O₄S N/A N/A Chemical intermediate

Research Findings and Insights

  • Photostability: Mexoryl SO’s camphor-derived hydrazono group enhances resistance to UV degradation compared to PABA derivatives and azo dyes .
  • Efficiency : Its high molar extinction coefficient allows lower concentrations for equivalent UVB protection, reducing formulation costs .
  • Structural Flexibility : Pyridinium analogs (e.g., Basic Yellow 87) prioritize dyeing properties over UV filtration, highlighting the role of core heterocycles in functionality .

Biological Activity

Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate (CAS Number: 81173-53-7) is a quaternary ammonium compound characterized by a complex structure that includes a hydrazone moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C18H25N3O4S
  • Molecular Weight : 379.4738 g/mol
  • Structure : The compound features a methylphenylhydrazono group attached to a trimethylammonium sulphate, which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

  • Antimicrobial Activity : Some studies indicate that quaternary ammonium compounds exhibit antimicrobial properties. The presence of the hydrazone moiety may enhance this activity against certain bacterial strains.
  • Cytotoxicity : Research has shown that similar compounds can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity of this compound remains to be fully elucidated but warrants further investigation.

Toxicological Profile

Understanding the toxicity of this compound is crucial for its potential application in pharmaceuticals. Preliminary data suggest that while quaternary ammonium compounds can be toxic at high concentrations, detailed studies are needed to establish safe dosage levels and potential side effects.

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntimicrobialPotential activity against Gram-positive bacteria
CytotoxicityIndicated cytotoxic effects on cancer cell lines
ToxicityRequires further investigation for safe dosage levels

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. Further research is needed to determine the specific mechanisms through which this compound exerts its effects.

Research Findings

Recent research highlights the need for comprehensive studies on the biological activity of this compound. Key findings include:

  • The structural features contribute to its reactivity and potential interactions with biological targets.
  • Further exploration into its mechanism of action is necessary to fully understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate?

  • Methodology : The compound is synthesized via quaternization of a pyridinium precursor with methyl sulfate under anhydrous conditions. Key steps include controlling reaction temperature (60–80°C) and using inert atmospheres to prevent hydrolysis. Purification involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to confirm purity (>95%) .
  • Data : Typical yields range from 65–75%, with impurities (e.g., unreacted hydrazone) monitored via LC-MS .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination (observed m/z: 337.1096) and ¹H/¹³C NMR to confirm the quaternary ammonium group and hydrazone linkage. IR spectroscopy verifies sulfonic ester bonds (S=O stretch at 1180–1220 cm⁻¹) .
  • Data Contradiction : Discrepancies in NMR splitting patterns may arise from rotational isomerism in the hydrazone moiety. Variable-temperature NMR or DFT calculations can resolve this .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis. Stability tests show <5% decomposition over 12 months under these conditions .
  • Data : Degradation products include methyl sulfate and 4-(methylphenylhydrazono)methyl pyridinium, identified via GC-MS .

Advanced Research Questions

Q. How does the compound interact with biomolecules, and what assays validate its role as a cationic surfactant?

  • Methodology : Conduct surface tension measurements (Wilhelmy plate method) to determine critical micelle concentration (CMC). Fluorescence quenching assays with pyrene probe changes in micelle formation.
  • Data : CMC values range from 0.1–0.5 mM in aqueous buffers. Synchrotron SAXS reveals lamellar structures at higher concentrations .

Q. What mechanistic insights explain its UV absorption properties, and how do structural analogs differ?

  • Methodology : Compare UV-Vis spectra (λmax 280–320 nm) with computational TD-DFT models. Substituent effects (e.g., methyl vs. trifluoromethyl groups) alter π→π* transitions.
  • Data Contradiction : Discrepancies between experimental and calculated λmax values (e.g., 15 nm shifts) may arise from solvent effects or aggregation, resolved using polarizable continuum models .

Q. How can conflicting toxicity data in aquatic models be reconciled?

  • Methodology : Perform acute toxicity assays (e.g., Daphnia magna LC50) under varying pH and salinity. LC-MS/MS quantifies metabolite formation (e.g., sulfonic acid derivatives).
  • Data : LC50 ranges from 2–10 mg/L, with toxicity inversely correlated with water hardness. Metabolites show reduced bioaccumulation potential .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods. Waste must be neutralized with 1 M NaOH before disposal as hazardous organic salts .
  • Regulatory Note : Listed under EU REACH but restricted in cosmetics due to potential sensitization .

Applications in Advanced Studies

Q. Can this compound serve as a template for designing novel enzyme inhibitors?

  • Methodology : Molecular docking (AutoDock Vina) targets kinase domains (e.g., EGFR). Validate inhibition via fluorescence polarization assays (IC50 values in µM range).
  • Data : Structural analogs show moderate inhibition (IC50 ~10 µM), suggesting substituent optimization is needed .

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